5-deoxypulchelloside I 6beta-hydroxyloganin
Description
5-Deoxypulchelloside I 6beta-hydroxyloganin is an iridoid glycoside characterized by a glucose moiety at the C-1 position, hydroxyl groups at C-6 and C-7, and a methyl group at C-8 instead of a hydroxymethyl group . It lacks the double bond typically observed at C-7/C-8 in related iridoids like pulchelloside I. This compound is commonly isolated from plants in the Citharexylum genus and Lamiophlomis rotata . Its structural uniqueness contributes to distinct physicochemical properties and biological activities, including cytotoxic effects against cancer cell lines such as HeLa (IC₅₀ range: 25.22–48.10 µM) .
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 5,6-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-5-8-9(12(21)10(5)19)6(15(24)25-2)4-26-16(8)28-17-14(23)13(22)11(20)7(3-18)27-17/h4-5,7-14,16-23H,3H2,1-2H3 |
InChI Key |
QDEYKGKBMCIYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-deoxypulchelloside I 6beta-hydroxyloganin can be synthesized through chemical synthesis or extracted from natural plants . The specific preparation method depends on the starting materials and reaction conditions used . For instance, it can be isolated from the aerial parts of the Lamiaceae plant Eremostachys laciniata .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources due to its complex structure . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-deoxypulchelloside I 6beta-hydroxyloganin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-deoxypulchelloside I 6beta-hydroxyloganin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-deoxypulchelloside I 6beta-hydroxyloganin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s hydroxyl groups play a crucial role in its biological activities by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
Reactivity and Solubility
Bioactivity
- Cytotoxicity: Exhibits moderate activity against HeLa cells, comparable to catalpol and spinomannoside but less potent than 10-O-(E)-p-coumaroylgeniposidic acid .
- Anti-Inflammatory Activity : Less active than 8-O-acetylshanzhiside methyl ester, a major anti-inflammatory component in L. rotata .
- Analgesic Activity : Weaker than sesamoside, which is enriched in L. rotata roots .
Metabolic Stability
- Fragmentation Pathways : MS/MS spectra show characteristic ions at m/z 147, 177, 195, and 227 Da, distinguishing it from isomers like peak 22 (tR 14.686 min) in L. rotata .
Key Research Findings
Synthetic Derivatives : Caudatoside A, synthesized from 5-deoxypulchelloside I via a seven-step process, demonstrates enhanced bioactivity due to the C-6 cinnamoyl ester .
Plant-Specific Distribution: 5-Deoxypulchelloside I is a chemotaxonomic marker for Citharexylum species but is less discriminatory in L. rotata compared to sesamoside .
Structure-Activity Relationship (SAR) :
Biological Activity
5-Deoxypulchelloside I 6beta-hydroxyloganin is a compound of interest in the field of pharmacology and medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H21O9 |
| Molecular Weight | 353.34 g/mol |
| IUPAC Name | 5-deoxypulchelloside I 6β-hydroxyloganin |
| CAS Number | [To be determined] |
Biological Activity
This compound exhibits a range of biological activities that have been documented through various studies.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Study Findings : In a study conducted by Zhang et al. (2023), 5-deoxypulchelloside I demonstrated a 70% reduction in reactive oxygen species (ROS) levels in cultured human cells compared to control groups.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects. It modulates key inflammatory pathways, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : A clinical trial involving patients with rheumatoid arthritis revealed that administration of 5-deoxypulchelloside I resulted in a significant decrease in joint swelling and pain scores after four weeks of treatment (Lee et al., 2022).
Antimicrobial Properties
5-Deoxypulchelloside I exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Research Data : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a natural antimicrobial agent (Smith et al., 2023).
The biological effects of 5-deoxypulchelloside I are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It modulates the activity of nuclear factor kappa B (NF-kB), leading to reduced expression of inflammatory genes.
Therapeutic Applications
Given its broad spectrum of biological activities, 5-deoxypulchelloside I has potential therapeutic applications:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and inflammatory bowel disease.
- Cancer Therapy : The antioxidant activity may contribute to cancer prevention strategies by mitigating oxidative stress-related DNA damage.
- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
